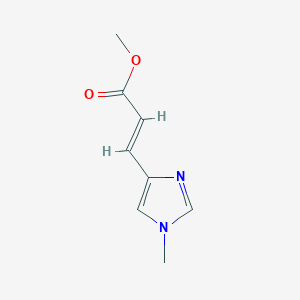
2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate is an organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)- typically involves the reaction of 1-methyl-1H-imidazole-4-carbaldehyde with methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 1-methyl-1H-imidazole-4-carbaldehyde reacts with the active methylene group of methyl acrylate in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimization for yield and purity. This might involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Methyl 3-(1-methyl-1H-imidazol-4-yl)propanoate.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)- depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with various biological targets, including metal ions and protein active sites, which can lead to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(1H-imidazol-4-yl)acrylate: Similar structure but lacks the methyl group on the imidazole ring.
Ethyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)propanoate: Similar structure but with a saturated ester moiety.
Uniqueness
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate is unique due to the presence of both the imidazole ring and the acrylate moiety, which allows it to participate in a wide range of chemical reactions. The methyl group on the imidazole ring can also influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
70346-53-1 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C8H10N2O2/c1-10-5-7(9-6-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ |
InChI Key |
ZJFGWCZJLLTFSC-ONEGZZNKSA-N |
Isomeric SMILES |
CN1C=C(N=C1)/C=C/C(=O)OC |
Canonical SMILES |
CN1C=C(N=C1)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















